molecular formula C13H24N2O2 B2365221 Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1333384-66-9

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2365221
CAS No.: 1333384-66-9
M. Wt: 240.347
InChI Key: NIMYUYPOQOYECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a chemical building block featuring a rigid bicyclo[2.2.1]heptane (norcamphor) scaffold. This compound contains both a carbamate-protected amine and a primary amine functional group, making it a versatile intermediate for synthetic organic chemistry and drug discovery research . The specific applications and mechanism of action for this compound are not detailed in the available literature, which is common for specialized research chemicals. Its value is derived from its unique structure; the bicyclic framework provides molecular rigidity, which is often exploited in medicinal chemistry to explore and lock specific three-dimensional conformations of potential drug candidates. Researchers utilize such bifunctional intermediates for the synthesis of more complex molecules, including peptide mimetics and small molecule libraries for biological screening. The tert-butoxycarbonyl (Boc) protecting group on one amine allows for selective deprotection under mild acidic conditions, enabling controlled, step-wise synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMYUYPOQOYECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Primary Amines

The most straightforward method involves reacting the primary amine group of 4-(aminomethyl)bicyclo[2.2.1]heptan-1-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in dichloromethane (DCM) or tetrahydrofuran (THF), the amine is treated with Boc anhydride in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature, yielding the Boc-protected derivative in high purity. This method is advantageous for its simplicity but requires pre-synthesis of the bicyclic amine precursor.

Optimization of Reaction Conditions

Yields are influenced by the steric environment of the bicyclo[2.2.1]heptane system. In one protocol, a 10% TEA/methanol solution was used to suspend the amine hydrochloride salt, followed by dropwise addition of Boc anhydride. After refluxing for 3 hours, the product was isolated via column chromatography (CH$$2$$Cl$$2$$:MeOH = 20:1). This approach achieved moderate yields (60–75%) due to competing side reactions from the strained bicyclic framework.

Multi-Step Synthesis from Bicyclo[2.2.1]Heptane Precursors

Diels-Alder Cycloaddition for Bicyclo Scaffold Construction

The bicyclo[2.2.1]heptane core is often synthesized via Diels-Alder reactions between cyclopentadiene and maleic anhydride derivatives. Subsequent functionalization introduces the aminomethyl group at the 4-position. For instance, hydrogenation of a nitrile intermediate followed by reduction yields the primary amine, which is then Boc-protected. This route is laborious but ensures precise control over regiochemistry.

Reductive Amination Strategies

Reductive amination of bicyclo[2.2.1]heptan-1-one with ammonia or ammonium acetate in the presence of sodium cyanoborohydride generates the 4-(aminomethyl) intermediate. Boc protection is performed in situ using Boc anhydride and DMAP in DCM, achieving yields of 70–85%. Steric hindrance from the bicyclic system necessitates extended reaction times (12–24 hours).

Nucleophilic Substitution on Halogenated Intermediates

Displacement of Halogens with Boc-Protected Amines

A halogen atom at the 1-position of the bicyclo[2.2.1]heptane scaffold can be displaced by a Boc-protected amine nucleophile. For example, 1-chlorobicyclo[2.2.1]heptane-4-carbaldehyde was reacted with tert-butyl (4-aminobut-2-en-1-yl)carbamate in dimethyl sulfoxide (DMSO) with potassium carbonate at 70°C for 12 hours. The reaction proceeds via an S$$_N$$2 mechanism, yielding the target compound in 96% efficiency after purification.

Microwave-Assisted Substitution

Microwave irradiation at 120°C in ethanol with N-ethyl-N,N-diisopropylamine (DIEA) accelerates the substitution process, reducing reaction times from 24 hours to 2–4 hours. This method is particularly effective for electron-deficient aryl halides, though applicability to aliphatic systems like bicyclo[2.2.1]heptane remains limited due to steric constraints.

Decarboxylative Routes to Tertiary Amines

Limitations and Side Reactions

Decarboxylation under basic conditions often leads to epimerization or decomposition of the bicyclic framework. Optimizing the base strength (e.g., using K$$2$$CO$$3$$ instead of Cs$$2$$CO$$3$$) and reaction time (≤1 hour) minimizes these issues.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Reagents Advantages Limitations
Direct Boc Protection 60–75 Boc anhydride, TEA Simple, one-step Requires pre-synthesized amine
Reductive Amination 70–85 NaBH$$3$$CN, NH$$4$$OAc High regioselectivity Multi-step, long reaction times
Nucleophilic Substitution 85–96 K$$2$$CO$$3$$, DMSO Scalable, high yields Limited to halogenated precursors
Decarboxylation 50–65 Cs$$2$$CO$$3$$, MeCN Novel approach Risk of decomposition

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate vs. Tert-butyl (4-(dimethylaminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

  • Structural Difference: Replacement of the primary amine (-NH₂) with a dimethylamino group (-N(CH₃)₂).
  • Synthesis: The dimethylamino derivative is synthesized via alkylation of the parent amine with methyl iodide or reductive amination using formaldehyde, followed by carbamate protection .
  • Applications: The dimethylamino analog exhibits enhanced solubility in organic solvents and is often employed in phase-transfer catalysis due to its basicity .

This compound vs. Tert-butyl (4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

  • Structural Difference : Substitution of the primary amine with a pyrrolidine ring.
  • Synthesis: Achieved via nucleophilic substitution of the aminomethyl intermediate with pyrrolidine under basic conditions .
  • Reactivity : The pyrrolidine derivative shows increased steric hindrance, slowing down nucleophilic reactions but improving stability in acidic environments .

This compound vs. Tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

  • Structural Difference: Expansion of the bicyclic framework from [2.2.1] to [2.2.2] (norbornane to bicyclooctane).
  • Molecular Formula : C₁₅H₂₈N₂O₂ (MW: 268.4 g/mol, CAS: 219996-52-8) .
  • Properties : The larger bicyclo[2.2.2]octane core increases steric bulk, reducing reactivity in ring-opening reactions but enhancing binding affinity in host-guest systems .

This compound vs. Tert-butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

  • Structural Difference : Replacement of the [2.2.1]heptane core with a strained [1.1.1]pentane system.
  • Molecular Formula : C₁₁H₁₉N₂O₂ (MW: 211.28 g/mol, CAS: 1638765-05-5) .
  • Applications: The [1.1.1]pentane analog is valued in drug discovery for its unique geometry, enabling access to novel bioactive scaffolds .

Comparative Data Table

Compound Name Bicyclic Core Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound [2.2.1]heptane -NH₂, -O(C(O)OC(CH₃)₃ C₁₃H₂₄N₂O₂ 240.34 95050-20-7 Pharmaceutical intermediates
Tert-butyl (4-(dimethylaminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate [2.2.1]heptane -N(CH₃)₂, -O(C(O)OC(CH₃)₃ C₁₅H₂₈N₂O₂ 268.40 Not specified Phase-transfer catalysis
Tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate [2.2.2]octane -NH₂, -O(C(O)OC(CH₃)₃ C₁₅H₂₈N₂O₂ 268.40 219996-52-8 Host-guest chemistry
Tert-butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate [1.1.1]pentane -NH₂, -O(C(O)OC(CH₃)₃ C₁₁H₁₉N₂O₂ 211.28 1638765-05-5 Bioactive scaffold design

Biological Activity

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a compound that has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Formula: C₁₃H₂₄N₂O₂
CAS Number: 95050-20-7
Molecular Weight: 240.35 g/mol

The compound features a bicyclic structure, which contributes to its unique biological properties. The presence of both an amine and a carbamate group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease.
  • Receptor Binding: It may bind to neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

In Vitro Studies

Research has demonstrated that this compound exhibits significant protective effects on neuronal cells exposed to toxic agents like amyloid-beta (Aβ) peptides.

StudyFindings
Astrocyte Protection In studies, the compound showed a reduction in cell death induced by Aβ 1-42, suggesting a protective role against neurotoxicity. Cell viability improved significantly when treated with the compound alongside Aβ 1-42 compared to Aβ treatment alone (62.98% vs. 43.78% viability) .
Enzyme Activity The compound inhibited β-secretase activity with an IC50 value of 15.4 nM, demonstrating potential for reducing amyloid plaque formation .

In Vivo Studies

In animal models, the efficacy of this compound was assessed for cognitive enhancement and neuroprotection.

StudyFindings
Scopolamine-Induced Model In vivo tests indicated that while the compound reduced β-secretase activity and Aβ levels, it did not achieve statistically significant improvements in cognitive function compared to standard treatments like galantamine .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic compounds but exhibits unique biological activities due to its specific functional groups.

CompoundStructureBiological Activity
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate Similar bicyclic structureModerate enzyme inhibition
Tert-butyl ((4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate Derivative with different substituentsEnhanced receptor binding affinity

Q & A

Q. Q1. What are the key synthetic routes for preparing tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, and how do reaction conditions influence yield?

A1. Synthesis typically involves multi-step strategies:

  • Core bicyclo[2.2.1]heptane formation : Ring-closing metathesis or Diels-Alder reactions are used to construct the bicyclic scaffold .
  • Aminomethyl functionalization : Reductive amination or nucleophilic substitution introduces the aminomethyl group at position 4 .
  • Carbamate protection : The tert-butyl carbamate group is introduced via reaction with Boc anhydride under basic conditions (e.g., DMAP, DIPEA) .
    Critical factors :
  • Temperature control : Excess heat during carbamate formation can lead to Boc-group cleavage .
  • Purification : Chromatography or recrystallization is essential to achieve >95% purity, as byproducts (e.g., deprotected amines) are common .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2. Use a combination of spectroscopic and analytical methods:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl CH₃), δ 3.2–3.5 ppm (aminomethyl CH₂), and bicyclic proton splitting (e.g., δ 2.1–2.8 ppm) confirm connectivity .
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm and bicyclic carbons at 25–45 ppm .
  • HPLC-MS : Monitor for impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with ESI+ detection (expected [M+H]⁺ ~295 m/z) .
  • X-ray crystallography : Resolves stereochemistry of the bicyclic core, critical for biological activity studies .

Advanced Research Questions

Q. Q3. What experimental strategies address contradictions in reported biological activity data for this compound?

A3. Discrepancies often arise from:

  • Stereochemical variability : The bicyclo[2.2.1]heptane core’s stereochemistry (endo vs. exo) significantly impacts target binding. Resolve via chiral HPLC or asymmetric synthesis .
  • Solubility limitations : Low aqueous solubility (logP ~2.5) may reduce bioavailability. Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug derivatization (e.g., phosphate esters) .
  • Assay interference : The Boc group may hydrolyze under acidic assay conditions, generating free amines. Validate stability via LC-MS before biological testing .

Q. Q4. How can computational methods guide the design of derivatives with improved enzyme inhibition profiles?

A4. Combine molecular modeling and cheminformatics:

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses with targets (e.g., proteases, kinases). The bicyclic core’s rigidity favors entropy-driven binding .
  • QSAR modeling : Correlate substituent effects (e.g., replacing tert-butyl with isosteres) with IC₅₀ values. Key descriptors include polar surface area (PSA) and H-bond donor count .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. Q5. What are the best practices for analyzing stability and degradation pathways under physiological conditions?

A5. Stability studies should include:

  • pH-dependent hydrolysis : Monitor Boc cleavage via HPLC in buffers (pH 2–9). Degradation peaks (e.g., free amine at ~210 nm) emerge at pH <4 or >8 .
  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~150°C, with gas evolution (CO₂) confirming carbamate breakdown .
  • Light sensitivity : UV-vis spectroscopy under UV irradiation (254 nm) detects photodegradation byproducts. Store samples in amber vials .

Methodological Challenges

Q. Q6. How can researchers resolve discrepancies in reported NMR spectra for this compound?

A6. Variations arise from:

  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Downfield shifts (~0.3 ppm) in DMSO indicate H-bonding with the carbamate .
  • Dynamic effects : Bicyclic ring puckering causes signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce overlapping peaks .
  • Impurity contributions : Spinning band distillation or prep-HPLC ensures sample homogeneity before analysis .

Q. Q7. What strategies optimize the compound’s use in in vivo studies despite its moderate bioavailability?

A7. Enhance bioavailability via:

  • Nanoparticle encapsulation : PLGA nanoparticles (size ~150 nm) improve circulation time and target tissue accumulation .
  • Prodrug approaches : Convert the amine to a tert-butyloxycarbonyl (Boc)-protected carbamate, which hydrolyzes enzymatically in vivo .
  • PK/PD modeling : Use non-compartmental analysis (NCA) to correlate dosing regimens (e.g., q.d. vs. b.i.d.) with plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.